Propyl propionate

Descripción general

Descripción

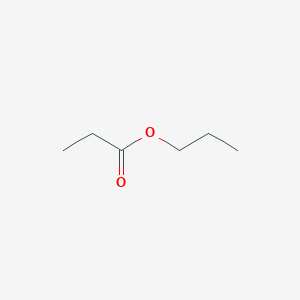

Propyl propionate, also known as n-Propyl propionate or ProPro, is a compound with various industrial applications, including use as solvents for paints and inks, as well as food and perfume additives. It is recognized for being an environmentally favorable option .

Synthesis Analysis

The synthesis of n-Propyl Propionate has been studied in a fixed bed adsorptive reactor using Amberlys 46 resin at 313 K. A phenomenological model was developed to represent this process and validated through lab-scale experiments. The synthesis process is complex due to the Vapor Liquid Equilibrium with four azeotropes, motivating the development of new production routes for ProPro .

Molecular Structure Analysis

The molecular structure of propionate, the anion form of propionic acid, has been studied in the context of its crystallographic aspects. Propionic acid represents the first simple carboxylic acid in a series where hydrophobic character prevails. The propanoate salts exhibit a rich variety of structures, including layer-like structures, columnar structures, or isolated clusters. These structures are influenced by the positional disorder of the ethyl chains and often include water to stabilize hydrophilic interactions .

Chemical Reactions Analysis

The reaction of the propionyl radical with oxygen has been thoroughly investigated using full coupled cluster theory. The reaction proceeds via a chemical activation mechanism, leading to the formation of propionylperoxy radical, which can decompose to form hydroxyl radical and alpha-lactone or beta-propiolactone. The oxidation of propionyl radical to carbon monoxide or carbon dioxide is not straightforward and occurs via secondary decomposition .

Physical and Chemical Properties Analysis

Propionate acts as a metabolic toxin in liver cells by accumulating in mitochondria as propionyl-CoA and its derivative, methylcitrate, which are inhibitors of the tricarboxylic acid cycle. In the brain, propionate is metabolized oxidatively by glia but not by neurons, suggesting astrocytic vulnerability in conditions like propionic acidemia. Propionate also increases neuronal histone acetylation, which may have implications for gene expression .

In the context of antifungal action, propionate protects bread and animal feed from molds. It inhibits the growth of Aspergillus nidulans on glucose by interfering with the metabolism through the inhibition of CoA-dependent enzymes. This inhibition is particularly significant for pyruvate dehydrogenase, which directly affects glucose and propionate metabolism .

Propionate is also a major microbial fermentation metabolite in the human gut, with potential health effects beyond the gut epithelium. It is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues. Dietary strategies to increase microbial propionate production could be a potent approach to enhance health benefits from microbial carbohydrate fermentation .

Lastly, propionate may play a role in Alzheimer’s disease (AD) under certain conditions. Excess levels of propionate could be related to the Bacteroidetes phylum in the human gut, which is increased in older adults and persons with AD. Various mechanisms by which excess propionate may lead to AD have been proposed, offering potential points for intervention .

Aplicaciones Científicas De Investigación

Production of Drugs, Inks, Coating, Food, and Perfume

- Scientific Field: Chemical Engineering

- Application Summary: Propyl Propionate (ProPro) is a biodegradable product used in several fields for the production of drugs, inks, coating, food, and perfume . It is synthesized in an equilibrium reaction, and its yield can be enhanced by constant withdrawal of the products as the reaction takes place .

- Methods of Application: The production of ProPro is carried out in a Simulated Moving Bed Reactor (SMBR) packed with the heterogeneous catalyst Amberlyst 46 resin . The operating conditions are defined by the Triangle Theory to design an SMBR unit to produce ProPro efficiently .

Solvent in Perfumery

- Scientific Field: Perfumery

- Application Summary: Propyl Propionate is a colorless liquid with a fruity odor, described as a chemically tinged pineapple or pear . It is used in perfumery and as a solvent .

- Results or Outcomes: The scent of Propyl Propionate contributes to the overall fragrance of the perfume .

Transesterification Reactions

- Scientific Field: Organic Chemistry

- Application Summary: Propyl Propionate is a general reagent which can be used in various transesterification reactions .

- Results or Outcomes: The outcomes of these reactions would depend on the specific reactants and conditions used .

Coatings and Printing Inks

- Scientific Field: Industrial Chemistry

- Application Summary: Propyl Propionate has applications in automotive refinish, OEM coatings, appliance coatings, and printing inks . It also serves as a polymerization solvent .

- Results or Outcomes: Its good activity yields efficient resin viscosity reduction that enables the development of lower VOC coatings .

Safer Substitute for Toluene

- Scientific Field: Industrial Chemistry

- Application Summary: Propyl Propionate is a low-odor, moderately volatile ester solvent that is not a hazardous air pollutant (HAP), with good solvent activity and versatility . It is considered a safer substitute for toluene .

- Results or Outcomes: The use of Propyl Propionate as a substitute for toluene can reduce health risks associated with the use of hazardous solvents .

Conservation and Restoration

- Scientific Field: Conservation and Restoration

- Application Summary: Propyl Propionate is being tested as a less hazardous solvent in the Organic Conservation studio at the British Museum . It is used for cleaning, as a wetting agent, and as a solvent for adhesives .

- Methods of Application: Propyl Propionate is used to pre-wet the surface of an Ancient Egyptian coffin prior to the introduction of a water-based adhesive .

- Results or Outcomes: The outcomes of these applications would depend on the specific conditions and materials used .

Polymerization Solvent

- Scientific Field: Polymer Chemistry

- Application Summary: Propyl Propionate is used as a polymerization solvent in the production of various polymers . It is particularly useful in the production of automotive refinish, OEM coatings, and appliance coatings .

- Results or Outcomes: Its good activity yields efficient resin viscosity reduction that enables the development of lower VOC coatings .

Cleaning Agent in Conservation and Restoration

- Scientific Field: Conservation and Restoration

- Application Summary: Propyl Propionate is being tested as a less hazardous solvent in the Organic Conservation studio at the British Museum . It is used for cleaning, as a wetting agent, and as a solvent for adhesives .

- Methods of Application: Propyl Propionate is used to pre-wet the surface of an Ancient Egyptian coffin prior to the introduction of a water-based adhesive .

- Results or Outcomes: The outcomes of these applications would depend on the specific conditions and materials used .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

propyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSINKKTEDDPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

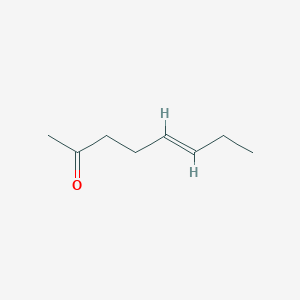

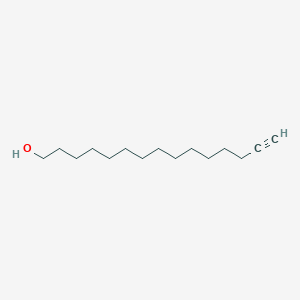

CCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042337 | |

| Record name | Propyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity (apple, banana, pineapple) odour | |

| Record name | Propanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.00 to 124.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.3 mg/mL at 25 °C, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 200 ml water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.879 | |

| Record name | Propyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Propyl propionate | |

CAS RN |

106-36-5 | |

| Record name | Propyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G09TRV00GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-75.9 °C | |

| Record name | Propyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)